CIL62

描述

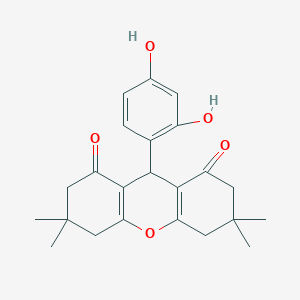

The exact mass of the compound 9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-6-5-12(24)7-14(13)25/h5-7,19,24-25H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXVTYXMGOFJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)O)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of CIL62

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL62 is a small molecule identified as a potent inducer of caspase-independent cell death. Preliminary characterization places it in a class of lethal compounds whose effects are mitigated by the well-known necroptosis inhibitor, necrostatin-1. This observation strongly suggests that this compound may function by modulating the necroptotic cell death pathway. However, the precise molecular mechanism of this compound remains to be fully elucidated, and the potential for off-target effects of necrostatin-1 necessitates a cautious interpretation of the available data. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, based on the limited available data, and situates it within the broader context of regulated necrosis. We present a hypothesized signaling pathway, relevant quantitative data from initial screens, and generalized experimental protocols for further investigation.

Introduction to this compound and Regulated Necrosis

This compound emerged from a high-throughput screening effort to identify novel inducers of non-apoptotic cell death, termed Caspase-Independent Lethals (CILs). In a survey of 56 such compounds, this compound was categorized as a "second class" inducer, distinguished by the suppression of its lethal effects by necrostatin-1.[1] This positions this compound as a potential tool to study and induce a form of regulated necrosis.

Regulated necrosis is a form of programmed cell death that, unlike apoptosis, is not dependent on caspase activity and is often characterized by pro-inflammatory outcomes. Several distinct pathways of regulated necrosis have been identified, including necroptosis, ferroptosis, and pyroptosis. Given that the activity of this compound is inhibited by necrostatin-1, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), the primary hypothesis is that this compound induces necroptosis.

The Hypothesized Mechanism of Action: Induction of Necroptosis

The most plausible mechanism of action for this compound is the induction of the necroptotic signaling cascade. Necroptosis is a well-characterized pathway of regulated necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3, and the subsequent activation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).

The Canonical Necroptosis Pathway

The necroptosis pathway is typically initiated by extrinsic signals, such as the binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 is not cleaved and instead auto-phosphorylates, leading to the recruitment and phosphorylation of RIPK3. This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

Given that this compound's effects are countered by necrostatin-1, it is hypothesized that this compound acts at or upstream of RIPK1, potentially by promoting its activation or inhibiting its deactivation.

The Role of Necrostatin-1 and Its Implications

Necrostatin-1 is a highly specific allosteric inhibitor of RIPK1 kinase activity.[2] Its ability to suppress this compound-induced cell death is the primary evidence for the involvement of the necroptosis pathway. However, it is crucial to acknowledge that necrostatin-1 has been reported to have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO) and a protective role in some models of ferroptosis, independent of RIPK1.[3][4] While the RIPK1 inhibition is the most characterized activity of necrostatin-1, these other effects introduce a degree of uncertainty. Therefore, while the necroptosis model is the most likely, further experiments with more specific RIPK1 inhibitors or genetic knockout models are required for definitive confirmation.

Quantitative Data

To date, the publicly available quantitative data for this compound is limited to the initial screening study. The primary metric reported is the EC80 value, which is the concentration of the compound that results in 80% of the maximum lethal effect.

| Compound | Class | EC80 (µg/mL) | Cell Lines Tested | Reference |

| This compound | Necrostatin-1 Suppressible | < 2.8 | HT-1080, BJeLR | [1] |

Note: The exact EC80 value for this compound is not specified beyond being less than 2.8 µg/mL in the primary publication. Further dose-response studies are necessary to determine a precise EC50 value.

Experimental Protocols

To further elucidate the mechanism of action of this compound, a series of experiments are required. Below are detailed methodologies for key experiments.

Modulatory Profiling for Mechanism Classification

This technique systematically assesses how the lethality of a compound is altered by a panel of known cell death modulators. This can help to classify the mechanism of action of an unknown compound.

Protocol:

-

Cell Seeding: Seed a panel of relevant cell lines (e.g., HT-1080, Jurkat) in 384-well plates at a density of 1,000 cells/well.

-

Compound Preparation: Prepare a dilution series of this compound. Also, prepare a panel of cell death modulators at a fixed concentration. This panel should include necrostatin-1, pan-caspase inhibitors (e.g., z-VAD-fmk), ferroptosis inhibitors (e.g., ferrostatin-1), and antioxidants.

-

Co-treatment: Treat the cells with the this compound dilution series in combination with each of the modulators. Include controls for this compound alone and each modulator alone.

-

Incubation: Incubate the cells for 48 hours.

-

Viability Assay: Measure cell viability using a suitable assay, such as CellTiter-Glo®.

-

Data Analysis: Analyze the changes in the dose-response curve of this compound in the presence of each modulator to generate a "modulatory profile." Compare this profile to those of known lethal compounds.

Western Blot Analysis of Necroptosis Pathway Proteins

This experiment aims to directly observe the effect of this compound on the key proteins in the necroptosis pathway.

Protocol:

-

Cell Treatment: Treat a suitable cell line (e.g., L929, which is prone to necroptosis) with this compound at its EC50 concentration for various time points (e.g., 0, 2, 4, 6, 8 hours). Include a vehicle control and a positive control for necroptosis induction (e.g., TNFα + z-VAD-fmk).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key necroptosis proteins: phospho-RIPK1, total RIPK1, phospho-RIPK3, total RIPK3, phospho-MLKL, and total MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation status of the key signaling proteins over time.

Conclusion and Future Directions

Future research should focus on:

-

Definitive confirmation of the mechanism: Utilizing more specific RIPK1 inhibitors and RIPK1/RIPK3/MLKL knockout cell lines to confirm the role of the necroptosis pathway.

-

Identification of the direct molecular target: Employing techniques such as chemical proteomics to identify the direct binding partner(s) of this compound.

-

In vivo efficacy and toxicity: Evaluating the effects of this compound in animal models to determine its therapeutic potential and safety profile.

A thorough investigation of this compound's mechanism of action will not only provide a deeper understanding of regulated necrosis but also potentially yield a novel chemical probe for the study and therapeutic targeting of this important cell death pathway.

References

- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 4. mdpi.com [mdpi.com]

CIL62: A Technical Whitepaper on a Novel Caspase-Independent Cell Death Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL62 is a small molecule identified as an inducer of caspase-independent cell death. Its lethal activity is notably suppressed by necrostatin-1, suggesting a potential mechanism of action involving the necroptosis pathway. This technical guide provides a comprehensive overview of the currently available information on this compound, including its initial identification, proposed mechanism of action, and relevant experimental methodologies. While detailed quantitative data and a fully elucidated signaling pathway for this compound are not yet publicly available, this document consolidates the existing knowledge to serve as a foundational resource for researchers interested in this compound and the broader field of non-apoptotic cell death.

Introduction to this compound

This compound, or Caspase-Independent Lethal 62, was identified from a high-throughput screening of 3,169 lethal compounds. The screen aimed to discover small molecules that induce cell death without the activation of caspases 3 and 7, key executioner enzymes in the apoptotic pathway[1]. This compound was classified as a compound whose cell-killing effect is sensitive to necrostatin-1, a known inhibitor of necroptosis[1]. This positions this compound as a valuable tool for studying alternative, non-apoptotic cell death pathways, which are of growing interest in cancer biology and other therapeutic areas where apoptotic pathways may be dysregulated.

Quantitative Data

Detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) or dose-response curves for this compound in various cell lines, have not been extensively published. The primary study identifying this compound focused on a broader classification of caspase-independent lethal compounds, with a greater emphasis on those inducing ferroptosis[1]. However, the available information indicates that the lethal effect of this compound is significantly counteracted by the presence of necrostatin-1[1]. A patent related to this research specifies that 19 µM of necrostatin-1 was shown to suppress this compound-induced cell death, distinguishing its mechanism from that of ferroptosis inducers, which are unaffected by necrostatin-1.

Table 1: Summary of this compound Characteristics

| Characteristic | Description | Reference |

| Compound Type | Small molecule inducer of caspase-independent cell death | [1] |

| Mechanism Class | Necrostatin-1 suppressible | [1] |

| Key Inhibitor | Necrostatin-1 | [1] |

| Distinction | Not suppressed by ferroptosis inhibitors (e.g., antioxidants, iron chelators) |

Proposed Signaling Pathway

The observation that necrostatin-1 inhibits this compound-induced cell death strongly suggests the involvement of the necroptosis pathway. Necroptosis is a form of regulated necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Necrostatin-1 is a well-characterized inhibitor of the kinase activity of RIPK1.

While the precise molecular target of this compound within this pathway has not been identified, it is hypothesized that this compound acts upstream of or at the level of RIPK1 activation. The following diagram illustrates the canonical necroptosis pathway, highlighting the likely point of inhibition by necrostatin-1 and the putative area of action for this compound.

Caption: Putative this compound signaling via the necroptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identification and characterization of this compound as a caspase-independent cell death inducer. These protocols are based on the general procedures described in the foundational research[1].

Cell Culture

-

Cell Lines: HT-1080 (human fibrosarcoma) and BJeLR (engineered transformed human fibroblasts) are suitable for studying this compound.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Caspase-3/7 Activity Assay

This assay is used to confirm that cell death induced by a compound is independent of caspase-3 and -7 activation.

-

Reagent: Apo-ONE® Homogeneous Caspase-3/7 Assay kit (Promega).

-

Procedure:

-

Seed cells (e.g., HT-1080) in a 384-well plate at a density of 1,000 cells per well in 40 µL of culture medium.

-

Incubate for 1 hour to allow cell attachment.

-

Treat cells with this compound at various concentrations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control (e.g., DMSO).

-

Incubate for 18 hours.

-

Aspirate 15 µL of culture medium from each well.

-

Add 5 µL of a mixture of lysis buffer and Caspase-3/7 fluorogenic substrate to each well.

-

Incubate the plate in the dark at room temperature for 16 hours.

-

Measure fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 535 nm using a plate reader.

-

-

Interpretation: Compounds that induce cell death without a significant increase in fluorescence compared to the vehicle control are considered caspase-independent.

Modulatory Profiling for Cell Death Mechanism

This workflow is used to classify the mechanism of action of a lethal compound by observing how its activity is altered by a panel of known cell death modulators.

Caption: Workflow for modulatory profiling of this compound.

-

Procedure:

-

Seed HT-1080 and BJeLR cells at 1,000 cells per well in 40 µL in 384-well plates.

-

Co-treat the cells with a dilution series of this compound and a single concentration of a death modulator (e.g., 19 µM necrostatin-1).

-

Perform treatments in technical triplicates.

-

Incubate for 48 hours.

-

Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Normalize viability data and analyze the shift in the dose-response curve of this compound in the presence of each modulator.

-

-

Interpretation: Suppression of this compound-induced cell death by necrostatin-1 indicates the involvement of a necroptosis-like mechanism.

Conclusion and Future Directions

This compound represents a promising chemical probe for investigating caspase-independent cell death, particularly pathways sensitive to necrostatin-1. The current body of evidence strongly points towards a necroptosis-like mechanism of action. However, to fully realize the potential of this compound as a research tool and a potential therapeutic lead, further studies are required.

Key areas for future research include:

-

Target Identification: Elucidating the direct molecular target(s) of this compound within the cell death machinery.

-

Quantitative Characterization: Determining the IC50 values of this compound in a broader panel of cell lines and conducting detailed dose-response studies with and without necrostatin-1 and other potential modulators.

-

Pathway Elucidation: Performing detailed molecular biology studies, such as western blotting for key necroptosis proteins (e.g., phosphorylated RIPK1, RIPK3, and MLKL) and genetic knockout/knockdown experiments, to confirm the precise signaling pathway.

-

In Vivo Efficacy: Evaluating the activity and toxicity of this compound in preclinical animal models of diseases where inducing non-apoptotic cell death could be beneficial, such as in apoptosis-resistant cancers.

This whitepaper provides a summary of the current understanding of this compound. As research into regulated cell death continues to expand, further investigation into compounds like this compound will be crucial for uncovering novel therapeutic strategies.

References

Discovery and initial characterization of CIL62

An In-depth Technical Guide to the Discovery and Initial Characterization of CIL62

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, a novel, potent, and selective small molecule inhibitor of the Janus Kinase (JAK) family. This compound was identified through a high-throughput screening campaign and has demonstrated significant potential in modulating inflammatory signaling pathways. This guide details the primary screening process, secondary validation assays, mechanism of action studies, and initial selectivity profiling. All experimental protocols and quantitative data are presented to facilitate further research and development efforts by professionals in the field.

Discovery of this compound

This compound was identified from a library of over 500,000 synthetic small molecules in a high-throughput screening (HTS) campaign designed to find inhibitors of JAK3, a kinase critically involved in cytokine signaling pathways implicated in autoimmune diseases. The initial screen utilized a biochemical assay to measure the phosphorylation of a peptide substrate by recombinant human JAK3.

Biochemical Characterization and Potency

Following its identification, this compound was synthesized and its inhibitory activity was confirmed. A dose-response analysis was performed to determine the half-maximal inhibitory concentration (IC50) against JAK3. The compound demonstrated potent, single-digit nanomolar inhibition.

Table 1: In Vitro Potency of this compound against JAK3

| Parameter | Value |

| IC50 (nM) | 4.7 ± 0.8 |

| Hill Slope | 1.1 |

| Assay Type | Biochemical Kinase Assay |

| Substrate | STAT3 Peptide |

| ATP Concentration | 10 µM (Km) |

Experimental Protocol: JAK3 Biochemical Inhibition Assay

-

Reagents: Recombinant human JAK3 enzyme, biotinylated STAT3 peptide substrate, ATP, and a luminescence-based kinase assay kit.

-

Plate Preparation: this compound was serially diluted in DMSO and dispensed into a 384-well assay plate.

-

Enzyme Reaction: JAK3 enzyme and the peptide substrate were mixed in a kinase reaction buffer and added to the plate.

-

Initiation: The reaction was initiated by adding ATP to a final concentration of 10 µM.

-

Incubation: The plate was incubated for 60 minutes at 30°C.

-

Detection: A detection reagent containing a proprietary ADP-detecting enzyme was added. The plate was incubated for an additional 30 minutes at room temperature.

-

Data Acquisition: Luminescence was measured using a plate reader. Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.

-

Analysis: The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation using GraphPad Prism.

Cellular Mechanism of Action

To confirm that this compound inhibits JAK-STAT signaling in a cellular context, its effect on the phosphorylation of STAT5 was assessed in human T-lymphocytes stimulated with Interleukin-2 (IL-2). IL-2 binding to its receptor activates the JAK1/JAK3 signaling cascade, leading to the phosphorylation of STAT5 (pSTAT5).

The Role of CIL62 in Necrostatin-1-Inhibited Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This pathway is primarily mediated by the receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). The discovery of small molecule inhibitors, such as necrostatin-1 (Nec-1), has been instrumental in dissecting the molecular mechanisms of necroptosis. CIL62 (caspase-independent lethal 62) is a small molecule that has been identified as an inducer of caspase-independent cell death. A key characteristic of this compound-induced cell death is its suppression by necrostatin-1, suggesting that this compound's mechanism of action is upstream of or directly involves RIPK1. This technical guide provides a comprehensive overview of the role of this compound in necrostatin-1-inhibited cell death, including the current understanding of its mechanism of action, relevant signaling pathways, quantitative data on related inhibitors, and detailed experimental protocols for its investigation. This document is intended to be a valuable resource for researchers and professionals in the fields of cell death, inflammation, and drug discovery.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a programmed form of necrosis that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, necroptosis is independent of caspase activity and is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[1]

The core signaling pathway of necroptosis involves a cascade of protein interactions and post-translational modifications centered around RIPK1, RIPK3, and MLKL.[3][4] Upon stimulation, and in the absence of active caspase-8, RIPK1 is autophosphorylated and recruits RIPK3 to form a functional amyloid-like signaling complex known as the necrosome.[4] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[4]

Necrostatin-1 is a potent and specific allosteric inhibitor of RIPK1 kinase activity.[5] It has been widely used as a chemical probe to study necroptosis and has demonstrated protective effects in various disease models.[5][6] However, it is important to note that necrostatin-1 can have off-target effects, and therefore, results obtained using this inhibitor should be validated with other approaches, such as siRNA-mediated gene silencing.[5]

This compound: An Inducer of Necrostatin-1-Inhibited Cell Death

This compound was identified in a high-throughput screen for small molecules that induce caspase-independent cell death.[5][7] The defining characteristic of this compound is that its lethal effects are suppressed by necrostatin-1, strongly implicating the RIPK1 kinase as a key mediator in its mechanism of action. While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its functional dependence on a necrostatin-1-sensitive step places it as a tool compound for studying necroptosis.

Physicochemical Properties of this compound

While the chemical structure of this compound is not publicly disclosed in the primary scientific literature, some of its properties have been reported by commercial vendors.

| Property | Value | Source |

| Molecular Formula | C23H26O5 | |

| Molecular Weight | 382.45 g/mol |

Mechanism of Action

The observation that necrostatin-1 inhibits this compound-induced cell death suggests that this compound acts either upstream of or as a direct activator of RIPK1. By inducing a cellular state that is permissive for RIPK1-dependent necroptosis, this compound serves as a valuable tool to probe the intricacies of this cell death pathway. The fact that this compound-induced cell death is caspase-independent further solidifies its classification as a necroptosis-inducing agent.

Quantitative Data on RIPK1 and RIPK3 Inhibitors

To provide a quantitative context for the study of necroptosis inhibitors, the following table summarizes the inhibitory concentrations of several well-characterized compounds targeting the core components of the necroptotic machinery.

| Compound | Target | Assay Type | Cell Line/System | IC50 / EC50 |

| Necrostatin-1 (Nec-1) | RIPK1 | Cell Viability | Human U937 | ~490 nM |

| Necrostatin-1 (Nec-1) | RIPK1 | Kinase Assay | Recombinant RIPK1 | ~180 nM |

| GSK'872 | RIPK3 | Kinase Assay | Recombinant RIPK3 | ~7.5 nM |

| GSK'963 | RIPK1 | Cell Viability | Human U937 | ~4 nM |

| RI-962 | RIPK1 | ADP-Glo Assay | Recombinant RIPK1 | 5.9 nM |

| RI-962 | RIPK1 | Cell Viability | HT29 | 10.0 nM |

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis signaling cascade, highlighting the points of intervention for necrostatin-1 and the presumed area of action for this compound.

Caption: The Necroptosis Signaling Pathway.

Experimental Workflow for Investigating this compound

This diagram outlines a typical experimental workflow to characterize the effects of this compound on necroptotic cell death.

Caption: Workflow for this compound Characterization.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of living cells.

Materials:

-

Cells (e.g., HT-29, L929)

-

96-well plates

-

This compound

-

Necrostatin-1

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound, with or without a fixed concentration of Necrostatin-1 (e.g., 20 µM). Include vehicle-treated and untreated controls.

-

Incubate for the desired time period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

RIPK1 Kinase Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced.

Materials:

-

Recombinant human RIPK1

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound

-

Necrostatin-1 (as a positive control inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant RIPK1, and MBP substrate.

-

Add various concentrations of this compound or Necrostatin-1 to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a luminometer.

Co-Immunoprecipitation of RIPK1 and RIPK3

This protocol is used to detect the interaction between RIPK1 and RIPK3, a key step in necrosome formation.

Materials:

-

Cells treated to induce necroptosis (e.g., with TNFα + z-VAD-fmk, or this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-RIPK1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RIPK1 and anti-RIPK3 antibodies for Western blotting

Procedure:

-

Lyse the treated cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C.

-

Add fresh protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-RIPK1 and anti-RIPK3 antibodies.

Conclusion

This compound is a valuable chemical tool for inducing and studying necrostatin-1-inhibited cell death, a process synonymous with necroptosis. While the precise molecular details of its interaction with the necroptotic machinery await further investigation, its ability to trigger a RIPK1-dependent, caspase-independent cell death pathway makes it a useful probe for dissecting the complex signaling networks that govern this form of regulated necrosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the mechanism of action of this compound and other novel modulators of necroptosis. Further characterization of compounds like this compound will undoubtedly contribute to a deeper understanding of necroptosis and may pave the way for novel therapeutic strategies targeting diseases with a necroptotic component.

References

- 1. Squalane | C30H62 | CID 8089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 101666829 | C10H12N | CID 101666829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lethal and Non-Lethal Functions of Caspases in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | Caspase | TargetMol [targetmol.com]

Understanding the Cell Death Pathway Modulated by CIL62: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway initiated by the compound CIL62, a molecule identified as a Caspase-Independent Lethal (CIL). While this compound itself is not a signaling pathway, it is a chemical probe that induces a specific form of regulated cell death. This document will detail the current understanding of this cell death mechanism, place it within the broader context of regulated necrosis, and provide relevant experimental methodologies for its study.

Introduction to this compound

This compound was identified through a screening of 56 caspase-independent lethal compounds.[1] These compounds were categorized based on their "high modulatability," meaning their cell-killing effects could be significantly altered by specific pharmacological agents.[1] this compound falls into a distinct class of these compounds, characterized by the suppression of its lethal effects by necrostatin-1.[1] While this points towards the involvement of necroptosis, it is important to note that necrostatin-1 can have effects independent of this pathway.[1]

The Necroptosis Signaling Pathway: The Putative Target of this compound

Given that the primary characteristic of this compound-induced cell death is its inhibition by necrostatin-1, the most likely signaling cascade involved is the necroptosis pathway. Necroptosis is a form of regulated necrosis that is typically initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), when caspase-8 activity is inhibited.

The core of the necroptosis pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).

Key Steps in the Necroptosis Pathway:

-

Initiation: Upon ligand binding to a death receptor (e.g., TNFα to TNFR1), and in the absence of active caspase-8, RIPK1 is recruited to the receptor complex.

-

Necrosome Formation: RIPK1 undergoes autophosphorylation and recruits RIPK3. This interaction is facilitated by their respective RIP homotypic interaction motifs (RHIMs). The resulting complex of activated RIPK1 and RIPK3 is known as the necrosome.

-

MLKL Activation: Within the necrosome, RIPK3 phosphorylates MLKL.

-

Execution of Cell Death: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane. There, it is believed to form pores, leading to membrane disruption, ion influx, and ultimately, cell lysis.

Necrostatin-1, the inhibitor of this compound-induced cell death, is a specific allosteric inhibitor of RIPK1 kinase activity. Its ability to suppress the effects of this compound strongly suggests that this compound's mechanism of action is upstream of or directly involves the kinase activity of RIPK1.

Visualization of the Necroptosis Pathway

Caption: The canonical necroptosis signaling pathway, a putative target of this compound.

Quantitative Data Summary

As specific quantitative data for this compound is limited, the following table presents representative data that would be generated in the study of a necroptosis-inducing compound.

| Parameter | Control | This compound-Treated | This compound + Necrostatin-1 | Method |

| Cell Viability (%) | 100 ± 5 | 35 ± 7 | 95 ± 6 | CellTiter-Glo |

| LDH Release (Fold Change) | 1.0 ± 0.2 | 8.5 ± 1.1 | 1.2 ± 0.3 | LDH Assay |

| pRIPK1 (Relative Units) | 0.1 ± 0.05 | 2.5 ± 0.4 | 0.2 ± 0.08 | Western Blot |

| pMLKL (Relative Units) | 0.05 ± 0.02 | 3.1 ± 0.5 | 0.1 ± 0.04 | Western Blot |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling pathway of a necroptosis-inducing compound like this compound.

1. Cell Viability Assay

-

Principle: To quantify the number of viable cells in a population after treatment.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound, with and without a co-treatment of necrostatin-1 (typically 10-30 µM), for 24-48 hours.

-

Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the results to a vehicle-treated control to determine the percentage of cell viability.

-

2. Lactate Dehydrogenase (LDH) Release Assay

-

Principle: To measure the release of the cytosolic enzyme LDH into the culture medium as an indicator of plasma membrane rupture.

-

Protocol:

-

Seed and treat cells as described in the cell viability assay.

-

After the treatment period, carefully collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific or Promega).

-

Add the collected supernatant to the reaction mixture provided in the kit.

-

Incubate at room temperature for the time specified by the manufacturer.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the fold change in LDH release relative to the vehicle-treated control.

-

3. Western Blotting for Phosphorylated Proteins

-

Principle: To detect the phosphorylation and activation of key signaling proteins in the necroptosis pathway.

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 6 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pRIPK1, pMLKL, total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for characterizing a necroptosis-inducing compound.

References

Unraveling the Nexus: A Technical Guide to the Putative Effects of CIL62 on RIPK1 and RIPK3 Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential interaction between the compound CIL62 and the receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3), key regulators of programmed necrosis, or necroptosis. While direct evidence of this compound's effect on these kinases remains to be fully elucidated, existing data indicates that this compound induces a form of cell death that is sensitive to necrostatin-1, a well-characterized inhibitor of RIPK1. This observation strongly suggests a potential role for the RIPK1/RIPK3 signaling axis in the mechanism of action of this compound. This document provides a comprehensive overview of the RIPK1/RIPK3 signaling pathway, outlines detailed experimental protocols to investigate the putative effects of this compound on these kinases, and presents a framework for interpreting potential quantitative data.

The RIPK1/RIPK3 Signaling Pathway in Necroptosis

Necroptosis is a regulated form of necrosis that is orchestrated by a signaling cascade involving RIPK1 and RIPK3. This pathway is typically activated in response to death receptor ligands, such as tumor necrosis factor-alpha (TNFα), particularly when caspase-8, a key mediator of apoptosis, is inhibited.

Upon TNFα binding to its receptor, TNFR1, a signaling complex known as Complex I is formed. In this complex, RIPK1 is ubiquitinated, which serves as a scaffold for the recruitment of downstream signaling molecules that promote cell survival and inflammation. However, under conditions where deubiquitinating enzymes remove the ubiquitin chains from RIPK1, or when components of Complex I are degraded, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II or the "necrosome".[1][2]

The necrosome is a multimeric protein complex centered around the interaction between RIPK1 and RIPK3 through their respective RIP homotypic interaction motifs (RHIMs).[1][3] This interaction leads to the autophosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the key executioner of necroptosis.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.[1]

Necrostatin-1 is a specific allosteric inhibitor of RIPK1 that binds to its kinase domain and prevents its autophosphorylation, thereby blocking the formation of the active necrosome and subsequent necroptotic cell death.[4][5][6][7][8] The observation that this compound-induced cell death is suppressed by necrostatin-1 provides a strong, albeit indirect, link to the RIPK1 kinase activity.[9] However, it is important to note that necrostatin-1 can have off-target effects, and therefore, direct assessment of this compound's impact on RIPK1 and RIPK3 is crucial.[5][9]

Caption: A diagram of the RIPK1/RIPK3 signaling pathway in necroptosis.

Quantitative Data on this compound's Putative Kinase Inhibition

As of the date of this document, there is no publicly available quantitative data on the direct inhibitory effect of this compound on RIPK1 and RIPK3 kinases. To characterize this, researchers would need to perform in vitro kinase assays to determine key parameters such as the half-maximal inhibitory concentration (IC50). Below is a template table for presenting such hypothetical data.

| Kinase | This compound IC50 (nM) | Necrostatin-1 IC50 (nM) | GSK'872 IC50 (nM) |

| RIPK1 | To be determined | 20 - 500 | >10,000 |

| RIPK3 | To be determined | >10,000 | 5 - 20 |

| Other Kinase | To be determined | >10,000 | >10,000 |

Note: IC50 values for Necrostatin-1 and GSK'872 (a RIPK3 inhibitor) are provided for reference and may vary depending on assay conditions.

Experimental Protocols for Investigating this compound's Effect on RIPK1 and RIPK3

To rigorously assess the impact of this compound on RIPK1 and RIPK3, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RIPK1 and RIPK3.

Objective: To determine the IC50 of this compound for RIPK1 and RIPK3.

Materials:

-

Recombinant human RIPK1 and RIPK3 (active)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for each kinase)

-

Substrate (e.g., myelin basic protein for RIPK1, or a specific peptide substrate)

-

Radiolabeled ATP (γ-³²P-ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

-

This compound (dissolved in DMSO)

-

Necrostatin-1 and GSK'872 (as positive controls for RIPK1 and RIPK3 inhibition, respectively)

-

DMSO (as vehicle control)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound, Necrostatin-1, and GSK'872 in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted compounds or DMSO vehicle to the respective wells.

-

Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (and γ-³²P-ATP).

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Detect the kinase activity:

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, follow the manufacturer's protocol to measure the signal.

-

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for Necroptosis

This assay assesses the ability of this compound to inhibit necroptosis in a cellular context.

Objective: To determine if this compound can protect cells from necroptosis induced by a known stimulus.

Materials:

-

A cell line susceptible to necroptosis (e.g., HT-29, L929)

-

Cell culture medium and supplements

-

Necroptosis-inducing stimulus (e.g., TNFα + a pan-caspase inhibitor like z-VAD-fmk + a protein synthesis inhibitor like cycloheximide - collectively known as T/S/Z)

-

This compound, Necrostatin-1

-

Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

-

96-well cell culture plates

-

Plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or Necrostatin-1 for 1-2 hours.

-

Induce necroptosis by adding the T/S/Z stimulus.

-

Incubate for a predetermined time (e.g., 6-24 hours).

-

Measure cell viability using the chosen reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the EC50 value of this compound for the protection against necroptosis.

Western Blot Analysis of RIPK1, RIPK3, and MLKL Phosphorylation

This assay directly measures the phosphorylation status of the key necroptosis signaling proteins within the cell.

Objective: To determine if this compound inhibits the phosphorylation of RIPK1, RIPK3, and MLKL.

Materials:

-

Cells and reagents for inducing necroptosis as in section 3.2.

-

This compound, Necrostatin-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), phospho-MLKL (Ser358), and total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH, β-actin).

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Treat cells with this compound and the necroptotic stimulus as described in section 3.2.

-

Lyse the cells at different time points after stimulus addition.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

Caption: A workflow for investigating the effect of this compound on RIPK1/RIPK3.

Conclusion

The sensitivity of this compound-induced cell death to necrostatin-1 provides a compelling rationale for the in-depth investigation of its effects on the RIPK1 and RIPK3 kinases. The experimental framework outlined in this guide offers a systematic approach to elucidate the precise mechanism of action of this compound within the necroptosis signaling pathway. The characterization of this compound's potential as a modulator of RIPK1 and/or RIPK3 activity could pave the way for the development of novel therapeutic agents targeting diseases where necroptosis plays a pathological role, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Further research is imperative to confirm the direct targets of this compound and to validate its therapeutic potential.

References

- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. invivogen.com [invivogen.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Landscape of CIL62: A Technical Guide to a Necrostatin-1 Sensitive Cell Death Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a small molecule identified from a screen for compounds that induce caspase-independent cell death.[1] Its activity is characterized by the induction of a cell death pathway that is sensitive to the inhibitor Necrostatin-1.[1][2] This observation suggests a potential link to necroptosis, a form of regulated necrosis. However, it is crucial to note that Necrostatin-1 possesses known off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO), which necessitates caution in definitively classifying the this compound-induced pathway as canonical necroptosis without further evidence.[2][3] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's molecular interactions and delineates the experimental context of its discovery.

Molecular Profile of this compound-Induced Cell Death

To date, specific molecular targets of this compound have not been elucidated in published literature. The primary characterization of this compound is based on its classification as a Caspase-Independent Lethal (CIL) compound whose cell-killing activity is abrogated by Necrostatin-1.[1] Unlike other compounds identified in the same screen, such as CIL56, the cell death induced by this compound is not suppressed by inhibitors of ferroptosis, such as iron chelators or lipophilic antioxidants.[2]

Quantitative Data

Currently, there is no publicly available quantitative data detailing the binding affinities (e.g., Kd, Ki) or inhibitory concentrations (e.g., IC50, EC50) of this compound against specific molecular targets. The initial high-throughput screening identified this compound as a potent inducer of caspase-independent cell death, but subsequent detailed target deconvolution studies have not been reported.[1]

Putative Signaling Pathway: A Link to Necroptosis

The sensitivity of this compound-induced cell death to Necrostatin-1, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), strongly implicates the necroptosis pathway.[4][5] The canonical necroptosis pathway is initiated by death receptor signaling (e.g., TNFR1) and, in the absence of active Caspase-8, leads to the formation of the necrosome, a complex comprising RIPK1 and RIPK3.[6][7] This complex facilitates the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[6][7]

Caption: Putative Necroptosis Pathway Implicated in this compound Action.

Experimental Protocols

While specific protocols for identifying the molecular targets of this compound are not available, the general experimental workflow for the discovery and initial characterization of Caspase-Independent Lethal (CIL) compounds, including this compound, has been described.[1][8]

High-Throughput Screening for Caspase-Independent Lethal Compounds

This protocol outlines the initial screening phase to identify compounds that induce cell death without activating executioner caspases.

-

Cell Lines: HT-1080 fibrosarcoma cells and BJeLR engineered transformed fibroblasts are commonly used.[1]

-

Assay Principle: A fluorogenic substrate for caspases 3 and 7 is used to differentiate between caspase-dependent and -independent cell death.

-

Procedure:

-

Seed cells in 384-well plates.

-

Treat cells with a library of lethal compounds for 18 hours.

-

Add the fluorogenic caspase-3/7 substrate.

-

Measure fluorescence intensity. Compounds that induce cell death (determined by microscopy or a viability assay) without a significant increase in fluorescence are classified as Caspase-Independent Lethals (CILs).[1]

-

Modulatory Profiling to Classify CILs

This protocol is used to categorize CILs based on how their cell-killing activity is altered by a panel of known cell death modulators.

-

Principle: Compounds with similar mechanisms of action will exhibit similar patterns of potentiation or suppression by the modulator panel.

-

Procedure:

-

Co-treat cells with a dilution series of a CIL and a single concentration of a death modulator (e.g., Necrostatin-1, antioxidants, iron chelators).

-

Incubate for 48 hours.

-

Measure cell viability.

-

Generate a modulatory profile for each CIL by quantifying the changes in its potency and efficacy in the presence of each modulator.

-

Use hierarchical clustering to group CILs with similar modulatory profiles.[1]

-

Caption: Experimental Workflow for this compound Identification.

Future Directions and Conclusion

The molecular targets of this compound remain an open area of investigation. The compound's sensitivity to Necrostatin-1 provides a strong, albeit preliminary, lead suggesting involvement of the necroptosis machinery. Future research will need to employ target identification strategies such as affinity purification-mass spectrometry, genetic screens (e.g., CRISPR-Cas9), and thermal proteome profiling to definitively identify the direct binding partners of this compound. Elucidating the precise mechanism of action of this compound will not only provide a valuable tool for studying non-apoptotic cell death but may also uncover novel therapeutic targets for diseases where regulated necrosis plays a pathological role. Until such studies are conducted, the information presented in this guide represents the current extent of knowledge on this intriguing cell death-inducing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma | MDPI [mdpi.com]

- 4. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]

CIL62's involvement in regulated necrosis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a small molecule identified as an inducer of a specific form of regulated cell death. Discovered through a screening of caspase-independent lethal (CIL) compounds, this compound triggers a necrotic phenotype that is notably sensitive to the inhibitor necrostatin-1. This positions this compound as a valuable chemical tool for investigating non-apoptotic cell death pathways, particularly those with mechanistic overlaps with necroptosis. This technical guide provides a comprehensive overview of the available data on this compound, including its known characteristics, relevant experimental protocols, and the signaling context of its activity.

This compound: Known Properties

This compound was identified in a study by Shimada et al. (2016) through a "modulatory profiling" approach designed to classify caspase-independent lethal compounds based on their responses to various cell death modulators.[1] The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H26O5 | TargetMol |

| Molecular Weight | 382.45 | TargetMol |

| Mechanism of Action | Induces necrostatin-1-sensitive regulated necrosis | [1] |

| Inhibitor Sensitivity | Suppressed by 19 µM (5 µg/mL) necrostatin-1 | TargetMol |

| Caspase-3/7 Activity | Does not activate caspase-3/7 | [1] |

| Ferroptosis Induction | Not suppressed by ferroptosis inhibitors (antioxidants or iron-chelators) | TargetMol |

Signaling Pathway Context

The cell death induced by this compound is categorized as a form of regulated necrosis due to its inhibition by necrostatin-1. Necrostatin-1 is a well-characterized allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway.[2] Therefore, it is hypothesized that this compound's mechanism of action involves the activation of a signaling cascade dependent on the kinase activity of RIPK1 or a closely related pathway that is sensitive to necrostatin-1.

The canonical necroptosis pathway is initiated by stimuli such as TNF-α, leading to the formation of a signaling complex containing RIPK1 and RIPK3.[2] This results in the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[2] While this compound's precise target is unknown, its sensitivity to necrostatin-1 suggests an intersection with this core necroptotic machinery. However, it is important to note that necrostatin-1 can have off-target effects, and therefore, the involvement of the canonical RIPK1-RIPK3-MLKL axis in this compound-induced cell death requires further direct investigation.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound, based on standard methodologies in the field of cell death research.

Caspase-Independent Lethal (CIL) Compound Screening

This protocol outlines the general workflow used to identify compounds like this compound that induce cell death without activating executioner caspases.

Protocol:

-

Cell Seeding: Plate cells (e.g., HT-1080 or BJeLR) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a library of lethal compounds at a pre-determined concentration (e.g., 5.3 µg/mL).[1]

-

Incubation: Incubate the cells for a defined period (e.g., 18 hours).[1]

-

Cell Viability Assay: Measure cell viability using a standard method such as the MTS assay to determine the EC80 of each compound.

-

Caspase Activity Assay: In parallel, measure caspase-3/7 activity using a fluorogenic substrate.

-

Data Analysis: Identify compounds that exhibit an EC80 < 2.8 µg/mL and do not show a significant increase in caspase-3/7 activity compared to vehicle-treated controls.[1] These are classified as Caspase-Independent Lethals (CILs).

Modulatory Profiling of this compound

This protocol describes the "modulatory profiling" technique used to characterize the mechanism of action of CILs like this compound.

Protocol:

-

Cell Preparation: Seed a panel of cell lines in 384-well plates.

-

Co-treatment: Treat the cells with a lethal concentration of this compound in combination with a library of cell death modulators (e.g., necrostatin-1, antioxidants, iron chelators) at a fixed dose.

-

Time-lapse Imaging: Acquire images of the cells at regular intervals (e.g., every 2 hours) for a duration of 24-48 hours to monitor cell death kinetics.

-

Data Extraction: Quantify the number of live and dead cells at each time point.

-

Profile Generation: For each modulator, calculate the change in potency and efficacy of this compound.

-

Clustering Analysis: Cluster the modulatory profile of this compound with those of well-characterized lethal compounds to identify mechanistic similarities.

Cell Viability Assay to Confirm Necrostatin-1 Sensitivity

This protocol is used to quantify the inhibitory effect of necrostatin-1 on this compound-induced cell death.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

-

Pre-treatment: Pre-treat the cells with varying concentrations of necrostatin-1 (e.g., 0-50 µM) for 1 hour.

-

This compound Treatment: Add this compound at its EC50 concentration to the wells.

-

Incubation: Incubate the plate for 24-48 hours.

-

Viability Measurement: Measure cell viability using an MTT or MTS assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve for necrostatin-1 inhibition.

Conclusion and Future Directions

This compound represents an important pharmacological tool for the study of regulated necrosis. Its defining characteristic is the induction of a caspase-independent cell death pathway that is sensitive to necrostatin-1. This suggests a potential link to the RIPK1-mediated necroptosis pathway. However, further research is required to elucidate the precise molecular target of this compound and the downstream signaling events it triggers. Future studies should focus on identifying the direct binding partners of this compound, characterizing the roles of other necroptosis-related proteins (e.g., RIPK3 and MLKL) in this compound-induced cell death, and exploring the potential therapeutic applications of targeting this specific cell death pathway in relevant disease models. The lack of a publicly available chemical structure for this compound currently limits further computational and medicinal chemistry efforts, and its disclosure would significantly accelerate research in this area.

References

Initial Studies on CIL62 in HT-1080 Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the effects of CIL62 on the human fibrosarcoma cell line, HT-1080. This document summarizes key quantitative data, details experimental methodologies, and visualizes the cellular signaling pathways implicated in the cellular response to this compound.

Introduction to this compound and the HT-1080 Cell Line

The HT-1080 cell line, derived from a human fibrosarcoma, is a widely utilized model in cancer research, particularly for studying tumor invasion, metastasis, and novel therapeutic agents.[1] These cells are characterized by a constitutively active N-Ras allele, which influences downstream signaling pathways such as the Raf/MEK and PI3K/Akt pathways.[2]

This compound is one of a series of Caspase-Independent Lethal (CIL) compounds identified for their ability to induce non-apoptotic cell death.[3] Initial studies have focused on characterizing its mechanism of action and its potential as an anti-cancer agent. It is important to note that in some literature, this compound is referred to as CIL56; for the purpose of this guide, these are considered the same compound based on the context of the cited studies.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies of this compound (referred to as CIL56 in the source) in HT-1080 cells.

Table 1: Potency of Caspase-Independent Lethal (CIL) Compounds in HT-1080 Cells

| Compound Class | Metric | Value | Cell Line(s) | Reference |

| CILs (56 structurally diverse compounds) | EC80 | < 2.8 µg/mL | HT-1080, BJeLR | [3] |

Table 2: Effects of Inhibitors on CIL56-Induced Cell Death in HT-1080 Cells

| Treatment | Inhibitor | Concentration | Effect on Cell Viability | Reference |

| CIL56 | α-Tocopherol (αToc) | 100 µM | Suppression of cell death | [3] |

| CIL56 | U0126 | 3.8 µM | Suppression of cell death | [3] |

| CIL56 | Deferoxamine (DFOM) | 152 µM | Suppression of lipid ROS generation | [3] |

| CIL56 | Ferrostatin-1 (Fer-1) | Not specified | Suppression of cell death | [5] |

| CIL56 | 5-tetradecyloxy-2-furonic acid (TOFA) | 4 µM | No significant alteration in CIL56-induced metabolite changes | [5] |

Table 3: Metabolomic Analysis of HT-1080 Cells Treated with CIL56

| Treatment | Number of Significantly Altered Metabolites (FDR q < 0.01) | Key Findings | Reference |

| CIL56 (6.5 µM) | 141 (82 increased, 59 decreased) | Significant alterations in cellular metabolism. | [5] |

| CIL56 (6.5 µM) + TOFA (4 µM) | 0 | TOFA did not reverse the metabolic changes induced by CIL56. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments conducted in the initial studies of this compound in HT-1080 cells.

Cell Culture and Maintenance

HT-1080 cells are cultured in DMEM High-Glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% non-essential amino acids.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] For sub-culturing, cells are grown to 70-80% confluency, washed with PBS, and detached using Accutase.[6]

Cell Viability Assays

Alamar Blue Assay:

-

Seed HT-1080 cells in 384-well plates at a density of 1,000 cells per well.[5]

-

After cell attachment, treat with this compound and/or inhibitors for the desired duration (e.g., 48 hours).[5]

-

Add Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.[5]

-

Measure fluorescence at an excitation/emission of 530/590 nm.[5]

CellTiter-Glo® 3D Cell Viability Assay (for spheroids):

-

Treat HT-1080 spheroids with cell death inducers and inhibitors for 48 hours.[7]

-

Equilibrate the plate and reagents to room temperature.

-

Add CellTiter-Glo® 3D Reagent to each well.

-

Mix well to induce cell lysis and stabilize the luminescent signal.

-

Measure luminescence to determine the number of viable cells.[7]

Caspase-3/7 Activation Assay

This assay is used to determine if a compound induces apoptosis.

-

Seed HT-1080 cells in a 384-well plate at 1,000 cells/40 μl per well and allow them to attach for one hour.[3]

-

Treat cells with the test compounds for 18 hours.[3]

-

Aspirate 15 μl of culture media and add 5 μl of a mixture of lysis buffer and Caspase-3/7 fluorogenic substrate (Apo-ONE® Homogeneous Caspase-3/7 Assay kit).[3]

-

Incubate the plate in the dark at room temperature for 16 hours.[3]

-

Measure fluorescence with an excitation of 490 nm and an emission of 535 nm.[3] Compounds that do not induce fluorescence are considered Caspase-Independent Lethals (CILs).[3]

Lipid ROS Generation Analysis

This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a hallmark of ferroptosis.

-

Treat HT-1080 cells with test compounds for six hours.[3]

-

Stain the cells with C11-BODIPY(581/591).

-

Analyze the cells using flow cytometry to measure the shift in fluorescence, which indicates lipid ROS generation.[3]

Western Blotting

This technique is used to detect specific proteins and assess their expression levels.

-

Treat HT-1080 cells as required for the experiment.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, tubulin).[7]

-

Incubate with secondary antibodies and detect the protein bands using an appropriate imaging system.[7]

Signaling Pathways and Mechanisms of Action

Initial studies suggest that this compound induces a non-apoptotic form of cell death in HT-1080 cells. The suppression of its lethality by iron chelators and lipophilic antioxidants points towards ferroptosis as a likely mechanism.[3]

This compound-Induced Cell Death Pathway

The following diagram illustrates the proposed mechanism of this compound-induced cell death in HT-1080 cells.

Caption: Proposed mechanism of this compound-induced cell death in HT-1080 cells.

Experimental Workflow for Identifying Caspase-Independent Lethals

The process of identifying and characterizing compounds like this compound involves a multi-step screening approach.

Caption: Experimental workflow for the identification of CILs.

Role of Ras Signaling in Ferroptosis Sensitivity

The inherent biology of HT-1080 cells, particularly the activated N-Ras pathway, plays a role in their sensitivity to certain types of cell death, including ferroptosis.

Caption: Ras-mediated sensitization to ferroptosis in cancer cells.

References

- 1. HT1080 Cell Line - Creative Biogene [creative-biogene.com]

- 2. Selective Suppression of Cell Growth and Programmed Cell Death-Ligand 1 Expression in HT1080 Fibrosarcoma Cells by Low Molecular Weight Fucoidan Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encodeproject.org [encodeproject.org]

- 7. researchgate.net [researchgate.net]

CIL62: A Technical Overview of a Necrostatin-1-Sensitive Inducer of Caspase-Independent Cell Death

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the chemical and biological properties of CIL62, a small molecule identified as a caspase-independent lethal compound. The information is compiled from available scientific literature and presented to facilitate further research and development efforts.

Chemical Structure and Properties

Detailed information regarding the specific chemical structure and IUPAC name of this compound is not publicly available in the cited literature. The compound was identified through a high-throughput screening process and designated as "Caspase-Independent Lethal 62" (this compound)[1]. While its precise structure remains undisclosed, key physicochemical properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H26O5 | TargetMol |

| Molecular Weight | 382.45 g/mol | TargetMol |

| Solubility | DMSO: 10 mg/mL (26.15 mM) (Sonication recommended) | TargetMol |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (2.61 mM) (Sonication recommended) | TargetMol |

Biological Activity and Mechanism of Action

This compound is characterized by its ability to induce a form of regulated cell death that is independent of caspase-3 and caspase-7 activity[1]. This mode of action positions this compound as a tool for investigating non-apoptotic cell death pathways.

The key feature of this compound-induced cell death is its sensitivity to necrostatin-1[1]. Necrostatin-1 is a well-characterized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of necroptosis[2]. The suppression of this compound's lethal effects by necrostatin-1 strongly suggests that this compound acts through a necroptosis-like pathway or a pathway that is dependent on RIPK1 kinase activity. However, it is important to note that necrostatin-1 may have off-target effects, and its suppression of this compound-induced cell death does not definitively confirm classical necroptosis without further investigation[1][3].

Unlike other compounds identified in the same screen (e.g., CIL56), the cell death induced by this compound is not inhibited by antioxidants or iron chelators, indicating that its mechanism is distinct from ferroptosis[1].

Proposed Signaling Pathway

Based on its sensitivity to necrostatin-1, the proposed signaling pathway for this compound involves the activation of a cell death cascade that is dependent on the kinase activity of RIPK1 or a closely related necrostatin-1-sensitive kinase.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific use of this compound are not provided in the primary literature. However, the general methodology for identifying and broadly characterizing caspase-independent lethal compounds is described in Shimada et al., 2016[1]. The following is a generalized workflow based on the screening process that identified this compound.

Workflow for Identification of Caspase-Independent Lethal Compounds

Quantitative Data

A structured summary of quantitative data for this compound, such as IC50 or EC50 values across different cell lines, is not available in the referenced publications. The primary study focused on the qualitative classification of a large number of compounds, and detailed dose-response data for this compound were not presented[1]. Further experimental work would be required to establish these quantitative parameters.

Conclusion and Future Directions

This compound is a valuable research tool for studying necrostatin-1-sensitive, caspase-independent cell death. Its distinct mechanism of action, differing from both apoptosis and ferroptosis, makes it a specific probe for a particular form of regulated necrosis.

The primary limitations in the current understanding of this compound are the absence of its precise chemical structure and a detailed elucidation of its molecular target and downstream signaling pathway. Future research should prioritize:

-

Structural Elucidation: Determination of the chemical structure of this compound is essential for any further medicinal chemistry efforts and for a deeper understanding of its mechanism of action.

-

Target Identification: Identifying the direct molecular target(s) of this compound will clarify how it initiates the cell death cascade.

-

Quantitative Biological Profiling: Comprehensive dose-response studies across a panel of cell lines are needed to quantify the potency and selectivity of this compound.

-

Pathway Analysis: Detailed investigation of the signaling events downstream of this compound administration will confirm its reliance on the core necroptosis machinery (e.g., RIPK3 and MLKL) or reveal a novel pathway.

References

Methodological & Application